molecular formula C15H14O5 B8615683 1-Propanone, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)- CAS No. 100634-10-4

1-Propanone, 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-

Cat. No. B8615683
M. Wt: 274.27 g/mol
InChI Key: COJOQFDCXGJYAT-UHFFFAOYSA-N
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Patent
US05106871

Procedure details

Then, 4.94 g of 1-[2,4-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]-1-propanone was dissolved in 48 ml of a hydrochloric acid/methanol reagent, and the solution was refluxed for 8 minutes and the reaction liquid was poured into ice water and extracted with ethyl acetate two times. The organic layer was washed with water three times, shaken with a saturated aqueous solution of sodium chloride, dried with anhydrous sodium sulfate and filtered, and the solvent was removed from the filtrate by distillation. The obtained residue was subjected to the column chromatography (400 g of [230-400 mesh silica gel, n-hexane/ethyl acetate=3/2, 0.5 kg/cm2). Fractions of 50 ml were collected, and the 96th to 120th fractions were combined and the solvent was removed by distillation. The residue was recrystallized from n-hexane and chloroform to obtain 453.6 mg (yield=39.0%) of 1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-1-propanone.
Name
1-[2,4-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]-1-propanone
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:10]=[C:9]([O:11]COC)[CH:8]=[CH:7][C:6]=1[C:15](=[O:32])[CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24]COC)=[C:20]([O:28]COC)[CH:19]=1>Cl.CO>[OH:4][C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:6]=1[C:15](=[O:32])[CH2:16][CH2:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[C:20]([OH:28])[CH:19]=1 |f:1.2|

Inputs

Step One
Name
1-[2,4-bis(methoxymethoxy)phenyl]-3-[3,4-bis(methoxymethoxy)phenyl]-1-propanone
Quantity
4.94 g
Type
reactant
Smiles
COCOC1=C(C=CC(=C1)OCOC)C(CCC1=CC(=C(C=C1)OCOC)OCOC)=O
Name
Quantity
48 mL
Type
solvent
Smiles
Cl.CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
shaken with a saturated aqueous solution of sodium chloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 8 minutes
Duration
8 min
CUSTOM
Type
CUSTOM
Details
the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate two times
WASH
Type
WASH
Details
The organic layer was washed with water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate by distillation
CUSTOM
Type
CUSTOM
Details
Fractions of 50 ml were collected
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from n-hexane and chloroform

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)C(CCC1=CC(=C(C=C1)O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 453.6 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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